5,10,15,20-Tetrakis(2-pyridyl)porphyrin
Overview
Description
5,10,15,20-Tetrakis(2-pyridyl)porphyrin is a type of synthetic porphyrin, a class of organic compounds that mimic the natural porphyrin structures found in many biological systems, such as hemoglobin and chlorophyll. Porphyrins are characterized by a large, nitrogen-containing macrocycle with conjugated double bonds, which allows them to participate in a variety of chemical reactions, particularly those involving metal ion coordination and electron transfer .
Synthesis Analysis
The synthesis of porphyrins can be complex, involving multiple steps to introduce various functional groups onto the macrocycle. For instance, the synthesis of 5,10,15,20-tetrakis(4-tert-butyl-2,6-dicarboxyphenyl)porphyrin involves the introduction of carboxyl groups, which can be further converted into various amide groups, leading to the formation of chiral porphyrins with rigid structures . Similarly, the synthesis of 5,10,15,20-tetrakis(2-amino-6-methoxycarbonylphenyl)porphyrin and its atropisomers demonstrates the complexity of porphyrin synthesis and the ability to control the spatial arrangement of substituents around the macrocycle .
Molecular Structure Analysis
The molecular structure of porphyrins is crucial for their function. The macrocyclic structure provides a planar platform for metal ion coordination, while the substituents attached to the porphyrin ring can modulate its physical and chemical properties. For example, the introduction of pentafluorophenyl groups in 5,10,15,20-tetrakis(pentafluorophenyl)porphyrin allows for nucleophilic aromatic substitution reactions, which can be used to create a variety of porphyrinic materials . The crystal structure of 5,10,15,20-tetrakis(3,5-dinitrophenyl)porphyrin further illustrates the columnar arrays that porphyrins can form in the solid state, which is important for understanding their stacking behavior and potential use in materials science .
Chemical Reactions Analysis
Porphyrins are versatile in chemical reactions, particularly in their ability to form complexes with metal ions. The synthesis and characterization of copper(II) 5,10,15,20-tetrakis(2,6-dipivalamidophenyl)porphyrinate exemplify this, showing how metalation can be achieved and how the substituents can prevent aggregation and influence coordination chemistry . Additionally, the reactivity of porphyrins with nucleophiles, as seen in the case of 5,10,15,20-tetrakis(pentafluorophenyl)porphyrin, opens up pathways to create new monomeric and polymeric porphyrin materials .
Physical and Chemical Properties Analysis
The physical and chemical properties of porphyrins are largely determined by their molecular structure and the nature of their substituents. For example, the interaction between 5,10,15,20-tetrakis-(4-sulfonatophenyl)-porphyrin and polycations can control the porphyrin's aggregation behavior, which is significant for applications in photodynamic therapy and materials science . The spectral properties of porphyrins, such as those of 5,10,15,20-Tetrakis(4-hydroxyphenyl)-porphyrin, are also important, as they determine the porphyrin's light absorption and emission characteristics, which are critical for their use in sensing, imaging, and light-harvesting applications .
Scientific Research Applications
Hydrothermal Synthesis of Microporous Materials
- Application: Direct incorporation of the compound into nanopores of zeolites and aluminophosphate frameworks during hydrothermal synthesis.
- Implication: Use of porphyrins as structure directing agents in material synthesis.
- Khan & Hriljac, 1999
- Application: Synthesis of porphyrin complexes, like the Zn(II) complex, demonstrating the compound's potential in creating new materials.
- Yu-min, 2005
- Application: Synthesis of water-soluble porphyrin derivatives for forming nanoscale materials.
- Key Feature: Solubility over a wide pH range, enabling diverse applications.
- Jacobsen et al., 2013
- Application: Studying the adsorption and aggregation behaviors of cationic porphyrin derivatives on tungsten(VI) oxide nanocolloid particles.
- Implication: Designing surface supramolecular structures with organic-inorganic interaction.
- Kanetada et al., 2013
- Application: Use in the optical detection of cadmium(II) ions, showcasing the compound's potential in sensing applications.
- Xu et al., 2009
- Application: Studying the radiolysis of porphyrins in various contexts, including in the presence of biomolecules like DNA.
- Strózik et al., 2013
- Application: Use in electrocatalytic oxidation of nitrite ions, demonstrating the compound's catalytic capabilities.
- Cardoso & Gushikem, 2005
- Application: Porphyrinic coordination polymer-type materials used as catalysts in the oxidation of catechol.
- Castro et al., 2019
- Application: Investigating the role of cationic porphyrin as a delivery agent for oligonucleotides.
- Kočišová et al., 2006
- Application: Reacting with various nucleophiles to create new porphyrinic materials for diverse uses.
- Costa et al., 2011
Future Directions
properties
IUPAC Name |
5,10,15,20-tetrapyridin-2-yl-21,23-dihydroporphyrin | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C40H26N8/c1-5-21-41-25(9-1)37-29-13-15-31(45-29)38(26-10-2-6-22-42-26)33-17-19-35(47-33)40(28-12-4-8-24-44-28)36-20-18-34(48-36)39(27-11-3-7-23-43-27)32-16-14-30(37)46-32/h1-24,45,48H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SBTXZBOBSRZUPE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=NC(=C1)C2=C3C=CC(=C(C4=NC(=C(C5=CC=C(N5)C(=C6C=CC2=N6)C7=CC=CC=N7)C8=CC=CC=N8)C=C4)C9=CC=CC=N9)N3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C40H26N8 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
618.7 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5,10,15,20-Tetrakis(2-pyridyl)porphyrin |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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